![molecular formula C17H23N3O3 B5382173 N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

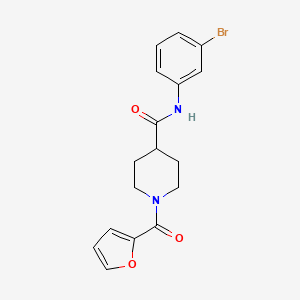

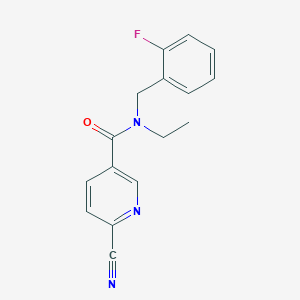

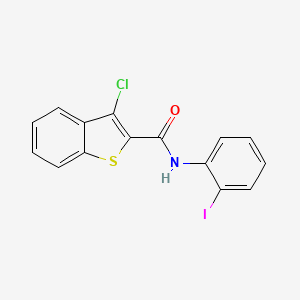

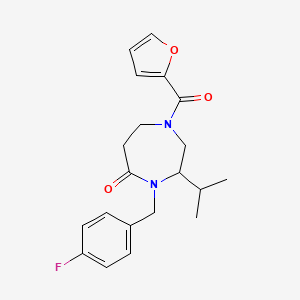

The synthesis of N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide-like compounds involves multiple steps, including chloroacetylation and reactions with substituted phenylpiperazine. These processes result in the formation of compounds that have been evaluated for their pharmacological potential, indicating the complexity and the precision required in synthesizing such molecules (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis. These methods confirm the chemical structure and play a crucial role in understanding the compound's interaction with biological targets (Verma, Kumar, & Kumar, 2017).

Chemical Reactions and Properties

Chemical reactions involving N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide analogs include their interaction with biological targets such as the GABAA receptor. Molecular docking studies reveal how these compounds dock into the binding pocket of the receptor, offering insights into their pharmacological activities (Verma, Kumar, & Kumar, 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, are determined through computational and pharmacological evaluations. These properties are critical for assessing the drug-likeness and bioavailability of the compounds, requiring optimization for future applications (Boddu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are pivotal for understanding the compound's efficacy as a therapeutic agent. Studies have shown that the synthesized compounds exhibit significant activity against various targets, indicating their potential utility in medicinal chemistry (Hussain et al., 2018).

Safety and Hazards

As an analog of fentanyl, “N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide” is likely to have similar side effects, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been associated with hundreds of overdose deaths .

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another series of similar compounds were designed as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Mode of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they work by inhibiting the enzyme acetylcholinesterase, thereby increasing the level of acetylcholine in the brain, which can help improve symptoms of Alzheimer’s disease .

Biochemical Pathways

Acetylcholinesterase inhibitors generally affect the cholinergic neurotransmission pathway by preventing the breakdown of acetylcholine, a neurotransmitter that plays an important role in memory and learning .

Pharmacokinetics

The design of similar compounds has aimed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they can temporarily relieve symptoms and reduce memory impairment in Alzheimer’s disease patients .

Action Environment

The design of similar compounds has aimed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance .

Eigenschaften

IUPAC Name |

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-3,5-6,15H,4,7-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPDQJOTDBVGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)

![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)

![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)

![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)

![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)

![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)

![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)

![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)